3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a cyclopentyl group and a piperazine moiety. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.
The compound can be synthesized through various organic reactions, and while specific industrial production methods are not extensively documented, laboratory synthesis routes are well-established. It is primarily sourced from chemical suppliers specializing in organic compounds.
This compound falls under the category of piperazine derivatives and is classified as an organic compound with potential pharmacological properties. It is of particular interest in fields such as medicinal chemistry and organic synthesis.
The synthesis of 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, often facilitated by a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to form protected piperazines.
The synthetic route may involve the following steps:
The molecular structure of 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one can be represented as follows:
Key structural data include:
3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
The specific outcomes of these reactions depend on the conditions and reagents used, leading to products such as ketones, carboxylic acids, alcohols, or amines.
The mechanism of action for 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one is primarily related to its interactions with biological targets due to the presence of functional groups in its structure. The carbonyl group allows for nucleophilic addition reactions, while the piperazine ring can participate in various substitutions and modifications.
Research indicates that compounds similar to 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one exhibit significant biological activity, potentially affecting neurotransmitter systems and demonstrating pharmacological properties relevant for therapeutic applications.
The physical properties include:
Key chemical properties encompass:
Properties such as melting point, boiling point, and reactivity can vary based on specific synthesis methods and conditions used during preparation.
3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one has diverse applications in scientific research:
This compound's unique structure provides opportunities for further exploration in drug development and other scientific fields, highlighting its importance in ongoing research efforts.
The synthesis of 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one (CAS 423153-33-7) typically employs sequential functionalization strategies that decouple piperazine ring formation from subsequent derivatization. A predominant approach involves utilizing commercially available piperazine precursors that undergo selective N-functionalization. The synthesis proceeds through distinct stages: introduction of the cyclopentylpropanoyl moiety via acylation of the piperazine nitrogen, followed by protective group manipulation when required. The molecular formula (C₁₂H₂₂N₂O) and InChIKey (PUCYMVZANVWWKV-UHFFFAOYSA-N) confirm the compound's identity, with analytical characterization relying heavily on NMR and mass spectrometry [1] [3].
Alternative routes leverage linear precursor assembly where the piperazine ring is constructed from acyclic components bearing the cyclopentylpropanoate motif. This strategy is particularly valuable for introducing isotopic labels or specific stereochemical configurations not readily accessible through direct N-functionalization. A key challenge lies in chemoselectivity control during acylation to prevent over-alkylation and di-quaternary salt formation. This is typically addressed through stoichiometric balancing, where the piperazine is used in slight excess (1.1–1.3 equivalents) relative to the acylating agent (3-cyclopentylpropionyl chloride) [4] [9].
Table 1: Multi-Step Synthetic Approaches to 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one
Strategy | Key Steps | Advantages | Yield Range |
---|---|---|---|
N-Acylation | 1. Piperazine + 3-cyclopentylpropionyl chloride → Product | Simplicity, minimal steps | 60-75% |
Reductive Amination | 1. N-Boc-piperazine + aldehyde → Intermediate 2. Reduction 3. Deprotection 4. Acylation | Better control over mono-functionalization | 45-65% |
Pre-assembled Chain | 1. Synthesis of 3-cyclopentylpropanoic acid-piperazine hybrid precursor 2. Cyclization | Access to isotopically labeled variants | 30-50% |
While 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one is typically synthesized from pre-formed piperazine, advanced methodologies for constructing the piperazine ring de novo offer routes to structurally complex analogs. Catalytic reductive cyclization of dioximes represents a powerful technique, particularly for generating C-substituted piperazines. This method employs nitrosoalkene precursors (generated in situ from silylated ene-nitrosoacetals) that undergo double Michael addition with primary amines, forming bis(oximinoalkyl)amine intermediates. Subsequent hydrogenation over heterogeneous catalysts (Pd/C or Raney® Ni) under elevated hydrogen pressure (40 bar) induces cyclization to the piperazine ring. For 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one synthesis, cyclopentyl-containing amines serve as ideal precursors [4].
The cyclization step exhibits significant stereochemical dependence on catalyst choice and substrate structure. Diketooximes predominantly yield cis-2,6-disubstituted piperazines when reduced with Raney® Nickel, whereas Pd/C often gives lower conversion for these substrates. Protective group strategy critically impacts cyclization efficiency; N-Boc protection during hydrogenation of dialdooximes significantly enhances yield (e.g., 44% → 65-80%) by minimizing side reactions and simplifying purification. This method's versatility is demonstrated by its successful application to amino acid-derived precursors, enabling the synthesis of piperazine-modified peptides bearing the 3-cyclopentylpropanoyl side chain [4].
Table 2: Piperazine Cyclization Methods Relevant to 3-Cyclopentyl Derivatives
Cyclization Method | Catalyst/Conditions | Substrate Scope | Stereoselectivity |
---|---|---|---|
Reductive (Dioximes) | 5% Pd/C, 40 bar H₂, 50°C | Dialdooximes (Best) | Moderate (cis:trans ~3:1) |
Reductive (Diketooximes) | Raney® Ni, 40-60 bar H₂ | Sterically hindered dioximes | High cis preference |
Nucleophilic Displacement | Bis(2-haloethyl)amines, base | Primary amines (incl. cyclopentylamines) | Low (achiral center) |
Hydrogen Borrowing | Ru/Ir catalysts | Amines + diethanolamine derivatives | Limited for C-substituted |
The propionyl linker connecting the cyclopentyl moiety to piperazine is predominantly installed via Schotten-Baumann acylation. 3-Cyclopentylpropionyl chloride is reacted with piperazine in a biphasic system (dichloromethane/water) with sodium carbonate or sodium hydroxide as base. This method suppresses diacylation by rapidly extracting the monoacylated product into the aqueous phase as its water-soluble hydrochloride salt. Alternatively, carbodiimide-mediated coupling (EDC·HCl, HOBt) of 3-cyclopentylpropanoic acid with piperazine in aprotic solvents (DMF, acetonitrile) offers a milder approach, avoiding the moisture sensitivity of acid chlorides and generating fewer impurities [5] [9].
Further N-functionalization on the remaining piperazine nitrogen enables access to structurally diverse pharmacophores. For instance, aryl coupling via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) on electron-deficient heterocycles yields compounds like 3-cyclopentyl-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one (CAS 1060206-47-4). The reactivity is governed by electronic and steric effects: the electron-donating nature of the existing 3-cyclopentylpropanoyl group slightly decreases the nucleophilicity of the secondary piperazine nitrogen, requiring activated electrophiles (e.g., chloroheterocycles with ortho/para electron-withdrawing groups) or catalytic enhancement. Similarly, re-alkylation must be carefully controlled to avoid quaternary salt formation, typically through temporary protection of the carbonyl as a ketal or use of bulky electrophiles with reduced reactivity towards tertiary amines [5] [9].
Table 3: N-Functionalization of 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one
Reaction Type | Reagent | Conditions | Product Example | Key Consideration |
---|---|---|---|---|
Acylation | 3-Cyclopentylpropionyl chloride | DCM, NaOH(aq), 0°C → RT | Core structure (CAS 423153-33-7) | Competitive diacylation |
SNAr | 3-Methyl-7-chlorotriazolopyrimidine | DMF, DIEA, 80-100°C | 3-Cyclopentyl-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one | Catalyst-free with LiHMDS alternative |
Buchwald | 4-Bromobenzophenone | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-cyclopentylpropan-1-one | Catalyst removal critical |
Reductive Amination | Cyclohexanone | NaBH₃CN, AcOH, MeOH, RT | 1-[4-(Cyclohexyl)piperazin-1-yl]-3-cyclopentylpropan-1-one | Over-alkylation with excess carbonyl |
Conversion of 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one to hydrochloride salts significantly enhances its crystallinity, stability, and handling properties. The free base is typically obtained as an oil (as noted in its physical form description), posing challenges in purification and long-term storage. Salt formation involves treating the free base in anhydrous ether or ethyl acetate with gaseous HCl or ethereal HCl solution, yielding a solid hydrochloride precipitate. Stoichiometric control is critical; monohydrochloride salts predominate due to the decreased basicity of the remaining piperazine nitrogen after acylation (pKa ~7-8 versus ~9-10 for unsubstituted piperazine). The hygroscopicity of the salt varies with counterion selection—hydrochloride salts generally exhibit lower hygroscopicity than hydrobromides or trifluoroacetates [1] [3] .
Process chemistry optimizations for salt formation focus on crystallization-induced diastereomer resolution when chiral centers are present and polymorph control. For instance, dissolving the crude hydrochloride salt in hot isopropanol followed by controlled cooling yields a thermodynamically stable polymorph with superior storage stability. The Boc-protection strategy employed during catalytic reductive cyclization inherently provides acid stability during synthesis. Post-cyclization, Boc deprotection under acidic conditions (TFA/DCM or HCl/dioxane) directly yields the hydrochloride salt without isolating the unstable free base. Thermal analyses (DSC, TGA) confirm hydrochloride salts decompose above 180°C, sufficient for most processing conditions, while free base oils show decomposition onset near 120°C [4] .
Table 4: Salt Forms and Stability Profiles
Salt Form | Preparation Method | Physical State | Hygroscopicity | Thermal Stability (Onset) |
---|---|---|---|---|
Free Base | Direct isolation after acylation | Pale yellow oil | High | 120°C (decomp.) |
Monohydrochloride | HCl(g) in Et₂O, 0°C | White crystalline solid | Low | 185°C (decomp.) |
Dihydrochloride | Excess conc. HCl in MeOH | Hygroscopic powder | Very High | 165°C (decomp.) |
Boc-Protected | (Boc)₂O, THF, RT | Low-melting solid | Moderate | 145°C (decomp.) |
Initial purification of 3-cyclopentyl-1-(piperazin-1-yl)propan-1-one typically employs silica gel chromatography using eluents with increasing polarity. Dichloromethane/methanol/ammonium hydroxide (90:9:1 to 85:14:1) effectively separates the monoacylated product from unreacted piperazine (more polar) and diacylated byproduct (less polar). The basic modifier (ammonium hydroxide) suppresses tailing by neutralizing the piperazine’s basic nitrogen, improving peak symmetry and recovery. For small-scale research quantities (sub-gram), preparative TLC offers rapid isolation with Rf ~0.4 in DCM:MeOH:NH₄OH (85:14:1) [1] [3].
Recrystallization is the method of choice for purifying hydrochloride salts at scale. The optimal solvent system employs isopropanol/ethyl acetate (1:3), where the salt exhibits low solubility at ambient temperature but high solubility near the solvent mixture's boiling point. Slow cooling (0.5°C/min) yields analytically pure crystals with residual solvent content <500 ppm by GC. Impurity profiling identifies key contaminants: residual 3-cyclopentylpropionic acid (from acyl chloride hydrolysis), bis(3-cyclopentylpropionyl)piperazine, and N-cyclopentylpropionyl ethyl ester (if ethanol was used in reactions). These are efficiently removed through counter-solvent crystallization using acetonitrile, where the target hydrochloride salt precipitates while impurities remain dissolved. Final purity exceeding 99.5% (by HPLC, C18 column, ammonium acetate buffer/acetonitrile gradient) is routinely achievable, meeting pharmaceutical intermediate specifications [2] .
Table 5: Purification Techniques for 3-Cyclopentyl-1-(piperazin-1-yl)propan-1-one and Derivatives
Compound Form | Technique | Conditions | Key Impurities Removed |
---|---|---|---|
Free Base | Flash Chromatography | Silica gel, DCM:MeOH:NH₄OH (90:9:1 → 85:14:1) | Diacylated product, cyclopentylpropionic acid |
Free Base | Vacuum Distillation | 140-150°C, 0.1 mmHg (for oil) | Low MW volatiles |
Hydrochloride Salt | Recrystallization | IPA/EtOAc (1:3), slow cooling | Traces of free base, organic solvents |
Boc-Protected | Recrystallization | Hexane/EtOAc (5:1) | Hydrolysis products, unreacted Boc-anhydride |
Hydrochloride Salt | Anti-Solvent Crystallization | Acetonitrile addition to concentrated solution | Organic-soluble impurities, colored byproducts |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7